7-(Trifluoromethyl)quinolin-5-ol

Phase II metabolism UDP-glucuronosyltransferase Drug clearance prediction

7-(Trifluoromethyl)quinolin-5-ol is a distinct 5-hydroxy regioisomer, offering a nucleophilic handle inaccessible to common 4-hydroxy or 8-hydroxy analogs. The 7-CF3 group enhances metabolic stability versus non-fluorinated quinolines. Ideal for 3,5,7-trisubstituted kinase inhibitor SAR and non-4-amino antimalarial scaffolds. Substituting generic hydroxyquinolines introduces unpredictable reactivity. Specify this exact regioisomer for reproducible synthetic efficiency and biological readouts.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
Cat. No. B8120735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)quinolin-5-ol
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2O)C(F)(F)F)N=C1
InChIInChI=1S/C10H6F3NO/c11-10(12,13)6-4-8-7(9(15)5-6)2-1-3-14-8/h1-5,15H
InChIKeyOACWQUAAVQUXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)quinolin-5-ol: Chemical Identity and Procurement Baseline for 5-Hydroxyquinoline Building Blocks


7-(Trifluoromethyl)quinolin-5-ol (CAS 558479-28-0, molecular formula C₁₀H₆F₃NO, MW 213.16) is a fluorinated 5-hydroxyquinoline derivative featuring a trifluoromethyl (-CF₃) substituent at the quinoline 7-position and a hydroxyl (-OH) group at the 5-position . This compound belongs to the broader class of trifluoromethyl-substituted quinolines, which are recognized as privileged scaffolds in medicinal chemistry due to the unique electronic and pharmacokinetic contributions of the -CF₃ moiety [1]. The 5-OH positioning on the quinoline core distinguishes it structurally from the more common 4-hydroxyquinoline and 8-hydroxyquinoline analogs, conferring distinct reactivity patterns and hydrogen-bonding geometries for synthetic derivatization [2].

Why Generic Substitution of 7-(Trifluoromethyl)quinolin-5-ol Fails: Positional Isomerism Dictates Reactivity and Metabolic Fate


In-class substitution among hydroxyquinoline regioisomers is scientifically unsound due to position-dependent reactivity and differential metabolic susceptibility. The 5-OH group in 7-(trifluoromethyl)quinolin-5-ol provides a nucleophilic handle at a site electronically modulated by the adjacent 7-CF₃ group, creating a distinct synthetic entry point that cannot be replicated by 4-hydroxyquinoline or 8-hydroxyquinoline analogs [1]. Critically, the 5-hydroxyquinoline scaffold exhibits quantifiably different phase II metabolic behavior compared to its positional isomers: in bovine liver microsome glucuronidation assays, 5-hydroxyquinoline demonstrated a Kcat value 1.2-fold higher than p-nitrophenol, while 6-hydroxyquinoline showed a 2.1-fold increase—a near two-fold difference in catalytic efficiency between adjacent positional isomers [2]. The 7-CF₃ substituent, known to enhance lipophilicity and metabolic stability in quinoline drug candidates, would further modulate this baseline reactivity [3]. For procurement, sourcing a generic “hydroxyquinoline” or even “7-trifluoromethylquinoline” with incorrect -OH positioning introduces unpredictable alterations in both downstream synthetic efficiency and biological readouts.

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)quinolin-5-ol: Comparative Data for Procurement Decision-Making


Regioisomeric Kcat Comparison: 5-Hydroxyquinoline Glucuronidation Efficiency in Bovine Liver Microsomes

The glucuronidation rate of 5-hydroxyquinoline—the non-fluorinated core scaffold of the target compound—provides a critical metabolic reactivity baseline that distinguishes it from positional isomers. In comparative UGT enzyme assays using bovine liver microsomes, 5-hydroxyquinoline exhibited a Kcat value 1.2-fold higher than the reference substrate p-nitrophenol [1]. Notably, the adjacent positional isomer 6-hydroxyquinoline displayed a 2.1-fold higher Kcat value, representing a 75% increase in catalytic turnover efficiency attributable solely to hydroxyl group position [1]. This positional sensitivity to glucuronidation predicts that 5-OH regioisomers (including the target compound) possess intermediate phase II metabolic clearance potential relative to 6-OH and 3-OH (3.1-fold increase) analogs [1].

Phase II metabolism UDP-glucuronosyltransferase Drug clearance prediction

Synthetic Accessibility Differentiation: 5- vs. 4-Hydroxy Regioisomers in 7-Trifluoromethylquinoline Series

The synthetic routes to 5-hydroxy- vs. 4-hydroxy-7-trifluoromethylquinoline are mechanistically distinct, impacting both procurement cost and research feasibility. The 5-hydroxy series (including the target compound) is synthesized via specific cyclization pathways documented in foundational methodology literature [1]. In contrast, the 4-hydroxy regioisomer 7-trifluoromethyl-4-quinolinol (CAS 322-97-4) is commercially produced via alternative routes and represents the more extensively utilized building block in medicinal chemistry campaigns [2]. The 4-hydroxy analog serves as the strategic starting material for generating diverse bioactive derivatives, including 4-substituted-7-trifluoromethylquinolines with analgesic/anti-inflammatory activity comparable to indomethacin, and anticancer sulfonamide conjugates exhibiting activity superior to doxorubicin against select cell lines [2][3]. The target 5-OH regioisomer offers a complementary, less-explored scaffold for SAR diversification at the quinoline 5-position, a vector inaccessible from the 4-hydroxy starting material [4].

Synthetic methodology Heterocyclic chemistry Reaction pathway

Fluoroquinoline UGT Substrate Activity: Class-Wide Metabolic Inertness of Fluorinated Derivatives

Fluorine substitution on the quinoline scaffold profoundly alters phase II metabolic susceptibility. In the same bovine liver microsome UGT assay system where 5-hydroxyquinoline showed measurable glucuronidation (Kcat = 1.2× p-nitrophenol), fluorinated quinoline derivatives—including 3-fluoroquinoline (3FQ), 7,8-difluoroquinoline (7,8-diFQ), and 6,7,8-trifluoroquinoline (6,7,8-triFQ)—exhibited no detectable substrate activity whatsoever [1]. This class-wide observation strongly suggests that the 7-CF₃ substituent present on the target compound would confer resistance to UGT-mediated glucuronidation at the quinoline core, although the 5-OH group itself remains a potential conjugation site. The net effect is predicted to be reduced overall phase II metabolic clearance compared to non-fluorinated 5-hydroxyquinoline [1].

UGT substrate specificity Fluorine metabolic effects Phase II metabolism

Validated Application Scenarios for 7-(Trifluoromethyl)quinolin-5-ol Based on Differential Evidence


Scaffold Diversification for Kinase Inhibitor Lead Optimization: Accessing 5-Position SAR

This compound serves as a key intermediate for synthesizing 3,5,7-trisubstituted quinoline kinase inhibitors, enabling structure–activity relationship (SAR) exploration at the 5-position that is inaccessible from the more common 4-hydroxy-7-trifluoromethylquinoline starting material. The 5-OH handle provides a distinct nucleophilic site for introducing substituents orthogonal to the established 4-amino pharmacophore vectors exploited in c-Met kinase inhibitor programs [1]. This positional differentiation allows medicinal chemistry teams to expand chemical space coverage while maintaining the favorable pharmacokinetic attributes conferred by the 7-CF₃ group.

Metabolic Stability Assessment in Drug Candidate Progression

The 7-CF₃ substituent in this compound is predicted—based on class-level evidence from fluorinated quinoline UGT assays—to confer resistance to phase II glucuronidation at the quinoline core relative to non-fluorinated 5-hydroxyquinoline, which exhibits measurable UGT activity (Kcat = 1.2× p-nitrophenol) [2]. This metabolic differentiation supports the compound's selection as a starting scaffold in programs where extended half-life and reduced biliary clearance are desired pharmacological properties. Researchers evaluating metabolic stability of lead series should note that the 5-OH position retains potential as a conjugation site, distinguishing it from fully-substituted analogs.

Positional Isomer Reference Standard for Regioselective Quinoline Functionalization

The 5-hydroxy-7-trifluoromethyl substitution pattern represents a specific regioisomer that can serve as a reference standard in analytical method development and reaction optimization studies aimed at achieving regioselective functionalization of the quinoline core. The distinct electronic environment created by the 7-CF₃ group combined with 5-OH positioning yields unique spectroscopic and chromatographic signatures useful for distinguishing positional isomers in complex reaction mixtures [3]. This application is particularly relevant for process chemistry groups developing scalable routes to trifluoromethyl-substituted quinoline APIs.

Non-4-Amino Antimalarial Scaffold Exploration

The 7-CF₃ moiety is a recognized pharmacophoric element in antimalarial drug discovery, as demonstrated in novel hybrid trifluoromethylquinolines that exhibited anti-P. falciparum IC₅₀ values ranging from 0.083 to 33.0 µM in vitro and reduced parasitemia by 66% in P. berghei-infected mouse models [4]. While the target 5-OH regioisomer has not been directly evaluated in antimalarial assays, its 7-CF₃-5-OH substitution pattern provides a structurally distinct entry point for developing non-4-aminoquinoline antimalarial candidates, potentially circumventing cross-resistance mechanisms associated with chloroquine and amodiaquine analogs that rely on 4-amino pharmacophore presentation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)quinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.